5-(2,4-Dimethylphenyl)-5-oxopentanoic acid
Description
Contextualization within Keto-Pentanoic Acid Chemistry
Keto-pentanoic acids are a class of organic molecules that feature both a ketone and a carboxylic acid functional group within a five-carbon framework. The position of the ketone group along the pentanoic acid chain dictates the specific classification of the molecule (e.g., alpha, beta, gamma, or delta-keto acid). In the case of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, the ketone functionality is located at the C5 position, relative to the carboxylic acid at C1, classifying it as a delta-keto acid.
The presence of the 2,4-dimethylphenyl group introduces an aromatic character to the molecule, influencing its reactivity and physical properties. This aryl substituent is a key feature that distinguishes it from simpler aliphatic keto-pentanoic acids. The chemical behavior of this compound is dictated by the interplay between the carboxylic acid, the ketone, and the substituted aromatic ring.
A plausible and widely utilized method for the synthesis of 5-aryl-5-oxopentanoic acids is the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org In the case of this compound, this would involve the reaction of 1,3-dimethylbenzene (m-xylene) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The mechanism of this electrophilic aromatic substitution begins with the activation of glutaric anhydride by the Lewis acid to form a highly electrophilic acylium ion. The electron-rich 2,4-dimethylphenyl ring then acts as a nucleophile, attacking the acylium ion. masterorganicchemistry.com The methyl groups on the aromatic ring are activating and direct the substitution to the ortho and para positions. Subsequent loss of a proton re-establishes the aromaticity of the ring, and aqueous workup liberates the final product. wikipedia.org
Significance in Contemporary Organic Synthesis Research
While specific, widespread applications of this compound are not extensively documented in dedicated studies, its structural motifs suggest significant potential as a versatile intermediate in organic synthesis. Aryl keto acids, in general, are valuable building blocks for the construction of more complex molecular architectures.
The bifunctional nature of this compound, possessing both a carboxylic acid and a ketone, allows for a variety of subsequent chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the ketone can undergo reactions such as reduction, oxidation, or condensation.
For instance, the ketone functionality could be reduced to a secondary alcohol, leading to the formation of a chiral center and opening pathways to stereoselective syntheses. Alternatively, intramolecular cyclization reactions could be explored to generate heterocyclic or polycyclic systems, which are common scaffolds in medicinal chemistry and materials science. The aromatic ring itself can also be a site for further functionalization.
Given the interest in substituted aromatic compounds in various fields of chemical research, this compound represents a valuable precursor for the synthesis of novel organic molecules with potentially interesting biological or material properties. Its role as a synthetic intermediate underscores its importance in the ongoing development of new chemical entities.
Table 2: Potential Reactions of Functional Groups
| Functional Group | Potential Reactions |
|---|---|
| Carboxylic Acid | Esterification, Amidation, Acid Chloride Formation |
| Ketone | Reduction (to alcohol), Grignard Reaction, Wittig Reaction |
| Aromatic Ring | Further Electrophilic Aromatic Substitution |
Structure
3D Structure
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-6-7-11(10(2)8-9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTLJRDSXVMJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Routes
Direct Synthesis Approaches to 5-(2,4-Dimethylphenyl)-5-oxopentanoic Acid
Direct synthesis methods focus on creating the target molecule in a single key step by forming the aryl-ketone bond on the 2,4-dimethylphenyl moiety.
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of m-xylene (B151644) with glutaric anhydride (B1165640). wikipedia.orgmasterorganicchemistry.com This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring. chegg.com
In this specific synthesis, m-xylene (1,3-dimethylbenzene) is the aromatic substrate. The two methyl groups are ortho, para-directing and activating, meaning they direct incoming electrophiles to positions 2, 4, and 6. Due to steric hindrance from the adjacent methyl groups at positions 2 and 6, the acylation predominantly occurs at the 4-position, yielding the desired 2,4-disubstituted product.
The reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. beyondbenign.orglibretexts.org The Lewis acid coordinates with the glutaric anhydride, generating a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich π-system of the m-xylene ring. A subsequent loss of a proton re-establishes aromaticity and yields the final product. libretexts.org Because the product ketone can form a stable complex with the Lewis acid, a stoichiometric amount of the catalyst is often required. wikipedia.org
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Description |
|---|---|
| Aromatic Substrate | m-Xylene |
| Acylating Agent | Glutaric Anhydride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Anhydrous, inert solvent (e.g., Dichloromethane (B109758), Carbon disulfide) |
| Temperature | Typically ranges from 0 °C to reflux, depending on solvent |
| Work-up | Acidic aqueous work-up to hydrolyze the aluminum complex |
A similar reaction, the acylation of fluorobenzene (B45895) with glutaric anhydride to produce 5-(4-fluorophenyl)-5-oxopentanoic acid, highlights the general applicability of this method for various substituted benzenes. google.com
While acylation with glutaric anhydride is the most direct route, other electrophilic aromatic substitution strategies could theoretically be employed. These alternatives might involve different acylating agents derived from glutaric acid, such as glutaryl chloride. The use of an acyl chloride in place of an anhydride would also generate an acylium ion in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃. masterorganicchemistry.com The fundamental mechanism remains the same, proceeding through an electrophilic attack on the m-xylene ring.
Precursor Synthesis and Functional Group Interconversions
An alternative to direct acylation involves the construction of a precursor molecule that already contains the pentanoic acid backbone, followed by modifications to introduce the aryl and keto groups.
Multi-step syntheses can provide more control over the final product's structure. One such pathway involves the synthesis of a cyano-ester precursor, which is then hydrolyzed to form the keto acid. For instance, a related compound, 5-(2',4'-dimethylphenyl)-4-ketopentanoic acid, is prepared by refluxing its precursor, ethyl 5-(2',4'-dimethylphenyl)-5-cyano-4-ketopentanoate, in a mixture of acetic acid, water, and sulfuric acid. prepchem.com This process involves the hydrolysis of both the nitrile and the ester groups to yield the final keto acid.
Applying this logic to the target molecule, a potential precursor would be an ethyl 5-(2,4-dimethylphenyl)-5-cyano-4-oxopentanoate. The synthesis of such precursors often involves alkylation of β-keto diesters or related compounds. researchgate.net
Another indirect route involves the oxidation of a precursor molecule to form the ketone. For example, if 5-(2,4-dimethylphenyl)pentanoic acid were synthesized first, a subsequent oxidation step would be needed to introduce the carbonyl group at the C5 position. However, selective oxidation of a methylene (B1212753) group in the presence of an activated aromatic ring and a carboxylic acid is challenging and often requires specialized reagents.
A more plausible oxidative approach would involve the oxidation of a secondary alcohol precursor, 5-hydroxy-5-(2,4-dimethylphenyl)pentanoic acid. This alcohol could be prepared via the Grignard reaction between a 2,4-dimethylphenylmagnesium bromide and a suitable five-carbon electrophile like glutaric anhydride or a derivative. The resulting secondary alcohol could then be oxidized to the target ketone using standard oxidizing agents such as chromic acid, pyridinium (B92312) chlorochromate (PCC), or under Swern or Dess-Martin periodinane conditions.
Green Chemistry Principles in Synthetic Design
The traditional Friedel-Crafts acylation, while effective, presents several environmental and safety challenges, primarily due to the use of stoichiometric amounts of AlCl₃ and chlorinated solvents. Green chemistry principles offer a framework for improving the synthesis of this compound. acs.org
Key areas for green improvements include:
Catalysis: Replacing homogeneous Lewis acids like AlCl₃ with heterogeneous, reusable solid acid catalysts (e.g., zeolites, acid-activated clays) can simplify product purification, minimize corrosive waste streams, and allow for catalyst recycling. beyondbenign.org
Solvent Selection: The use of hazardous solvents like dichloromethane or carbon disulfide should be avoided. Alternative, greener solvents could include supercritical CO₂ or, in some cases, performing the reaction under solvent-free conditions. pnas.orgrsc.org
Waste Prevention: The traditional method generates significant acidic aqueous waste during work-up to decompose the aluminum chloride complex. The use of solid, recyclable catalysts eliminates this waste stream, aligning with the primary principle of waste prevention. acs.org
By focusing on catalytic methods and benign solvents, the synthesis can be made more sustainable and economically viable, reducing its environmental impact. mdpi.com
Scalability and Optimization of Synthetic Procedures for Research Applications
The synthesis of this compound for research applications necessitates methodologies that are not only reliable but also amenable to scale-up to produce gram to multi-gram quantities. The primary reported synthetic route involves the hydrolysis of ethyl 5-(2',4'-dimethylphenyl)-5-cyano-4-ketopentanoate. Optimization of this procedure is crucial for improving yield, simplifying purification, and ensuring the practicality of the synthesis for ongoing research needs.
The established laboratory synthesis involves the acid-catalyzed hydrolysis of the cyano-ester precursor. Specifically, the reaction is carried out by refluxing ethyl 5-(2',4'-dimethylphenyl)-5-cyano-4-ketopentanoate with a mixture of glacial acetic acid, water, and concentrated sulfuric acid. This process reportedly yields this compound as a dark-colored viscous oil.
For research purposes, where varying quantities of the compound may be required, understanding the scalability of this synthesis is paramount. The transition from a small-scale laboratory preparation to a larger-scale synthesis introduces several challenges that can be addressed through systematic optimization of the reaction and work-up conditions. Key areas for optimization include reaction parameters, reagent stoichiometry, and purification techniques.
Detailed research findings on the optimization of this specific synthesis are not extensively documented in publicly available literature. However, based on general principles of chemical process development, several parameters can be systematically varied to enhance the efficiency and scalability of the synthesis.
A critical aspect of scaling up this synthesis is the management of the exothermic nature of the hydrolysis reaction, particularly during the addition of concentrated sulfuric acid. Careful control of the reaction temperature is essential to prevent side reactions and ensure a consistent product profile. Furthermore, the efficiency of mixing becomes more critical on a larger scale to ensure uniform reaction conditions.
Purification of the final product, which is described as a viscous oil, can also present challenges. Optimization of the extraction and washing steps is necessary to effectively remove unreacted starting materials, byproducts, and the acid catalyst. The use of alternative solvent systems or chromatographic purification methods could be explored to improve the purity and handling of the final compound.
Below is a data table summarizing the known synthetic protocol and outlining potential parameters for optimization in the context of scaling up for research applications.
| Parameter | Reported Condition | Potential for Optimization and Scalability |
|---|---|---|
| Starting Material | Ethyl 5-(2',4'-dimethylphenyl)-5-cyano-4-ketopentanoate | Purity of the starting material is critical for high yields and straightforward purification. Scaling up may require pre-purification of the precursor. |
| Reagents | Glacial acetic acid, water, concentrated sulfuric acid | Varying the ratio of acids and water can impact reaction rate and completeness. Investigating alternative acid catalysts (e.g., hydrochloric acid, phosphoric acid) could offer milder conditions or improved selectivity. |
| Reaction Temperature | Reflux | Precise temperature control is crucial for scalability. Lowering the temperature and extending the reaction time might minimize byproduct formation. Monitoring the reaction progress by techniques like TLC or HPLC is recommended. |
| Reaction Time | Not specified in detail | Optimization of the reaction time is essential to ensure complete conversion without promoting degradation of the product. Reaction monitoring is key. |
| Work-up Procedure | Aqueous work-up and extraction | The efficiency of the extraction process can be improved by optimizing the choice of organic solvent and the pH of the aqueous phase during washing. This is important for removing acidic residues on a larger scale. |
| Purification | None specified (product obtained as a viscous oil) | For higher purity required in many research applications, chromatographic methods such as column chromatography or preparative HPLC may be necessary. Crystallization attempts could also be explored to obtain a solid product, which is often easier to handle and store. |
| Yield | 46% | Systematic optimization of the aforementioned parameters could lead to a significant improvement in the overall yield. |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Keto Moiety
The carbonyl group within the keto moiety is a key site for chemical reactions due to the polarity of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles.
Nucleophilic addition is a fundamental reaction of carbonyl compounds. oxfordsciencetrove.commasterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This reaction changes the hybridization of the carbonyl carbon from sp² to sp³, and the geometry shifts from trigonal planar to tetrahedral. libretexts.org
The rate and reversibility of nucleophilic addition are influenced by both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups attached to the carbonyl group increase its reactivity, while bulky substituents can hinder the approach of the nucleophile. masterorganicchemistry.com The addition of neutral nucleophiles, such as alcohols or amines, is also possible and can be catalyzed by acid. masterorganicchemistry.com
Table 1: General Nucleophilic Addition Reactions
| Nucleophile | Product Type | General Conditions |
|---|---|---|
| Cyanide (CN⁻) | Cyanohydrin | Basic conditions |
| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether |
| Hydride (H⁻ from NaBH₄ or LiAlH₄) | Secondary Alcohol | Alcoholic or ethereal solvents |
| Alcohols (R'OH) | Hemiacetal/Acetal | Acid or base catalysis |
| Amines (R'NH₂) | Imine/Enamine | Mildly acidic conditions |
Condensation reactions involving the keto group typically proceed through the formation of an enol or enolate intermediate. These reactions are crucial for forming new carbon-carbon bonds. For a molecule like 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, intramolecular condensation is a possibility, which could lead to the formation of cyclic structures. The specific products of such reactions would depend on the reaction conditions and the reagents used.
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is characterized by its acidity and the electrophilicity of the carbonyl carbon. It can undergo a variety of nucleophilic acyl substitution reactions.
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. medcraveonline.com This reaction is typically acid-catalyzed, with common catalysts including sulfuric acid and p-toluenesulfonic acid. The Fischer-Speier esterification is a classic example of this transformation. researchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed is removed. medcraveonline.com Various modern methods have been developed to facilitate esterification under milder conditions, using coupling reagents. nih.govorganic-chemistry.org
Table 2: Common Esterification Methods
| Method | Reagents | Key Features |
|---|---|---|
| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium process, often requires heating. researchgate.net |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Mild conditions, inversion of stereochemistry at the alcohol. |
| Coupling Reagent-Mediated | Alcohol, Coupling Agent (e.g., DCC, EDC) | High yields under mild conditions. nih.gov |
| Reaction with Alkyl Halides | Alkyl Halide, Base | Forms ester via an Sₙ2 reaction with the carboxylate. |
Amides are synthesized by the reaction of a carboxylic acid with an amine. ucl.ac.uk Direct reaction requires high temperatures to drive off water. More commonly, the carboxylic acid is first activated by converting it into a more reactive derivative, such as an acid chloride or by using a coupling reagent. ucl.ac.uknih.gov A wide variety of coupling reagents have been developed to promote amide bond formation under mild conditions, which is particularly important in peptide synthesis. researchgate.netresearchgate.net Catalytic methods for direct amidation are also an area of active research. ucl.ac.uk
Carboxylic acid anhydrides can be prepared from carboxylic acids through dehydration. nih.gov This can be achieved by heating the carboxylic acid, often in the presence of a strong dehydrating agent like phosphorus pentoxide. nih.gov Another common method involves the reaction of a carboxylate salt with an acid chloride. khanacademy.org Anhydrides are reactive acylating agents and can be used to synthesize esters and amides. libretexts.orgtcichemicals.com
Reactivity of the Aromatic Moiety
The reactivity of the 2,4-dimethylphenyl ring in this compound is governed by the electronic and steric effects of its substituents. The two methyl groups are electron-donating, activating the ring towards electrophilic attack. Conversely, the acyl group is electron-withdrawing and deactivating. The interplay of these groups dictates the regioselectivity of substitution reactions on the aromatic moiety.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. uomustansiriyah.edu.iq The rate and position of the substitution are influenced by the substituents already present on the ring. msu.edu In this compound, the two methyl groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. The acyl group, being a deactivator, directs to the meta position.
The combined directing effects are summarized below:
-CH₃ at C2: Activating, ortho- (C3) and para- (C5) directing.
-CH₃ at C4: Activating, ortho- (C3, C5) and para- (C6, relative to C1) directing.
-C(O)R at C1: Deactivating, meta- (C3, C5) directing.
Based on this analysis, the C3 and C5 positions are strongly activated and are the most likely sites for further electrophilic substitution. The C6 position is also activated, but to a lesser extent. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. uomustansiriyah.edu.iqbyjus.com For example, nitration would likely yield a mixture of 3-nitro and 5-nitro substituted products.
| Position on Ring | Influence of -CH₃ at C2 | Influence of -CH₃ at C4 | Influence of -C(O)R at C1 | Overall Effect |
| C3 | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | Strongly Activated |
| C5 | Para (Activating) | Ortho (Activating) | Meta (Deactivating) | Strongly Activated |
| C6 | Meta (Deactivating) | Para (Activating) | Ortho (Deactivating) | Activated |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org
For this compound, the carbonyl oxygen can act as a DMG. However, the acidic proton of the carboxylic acid would be readily deprotonated by the organolithium reagent, consuming the base and preventing the desired ortho-lithiation. nih.govmt.com Therefore, protection of the carboxylic acid group (e.g., as an ester or amide) is a prerequisite for a successful DoM strategy.
Once protected, the DMG would direct the lithiation to the sterically accessible ortho position. The carbonyl group would direct lithiation to the C6 position. However, steric hindrance from the adjacent methyl group at C2 might influence the regioselectivity. The interaction between the lithium reagent and the directing group is key to favoring lithiation at the ortho position. chem-station.com
Redox Chemistry of the Compound
The redox chemistry of this compound primarily involves the ketone and carboxylic acid functionalities.
The ketone group can be selectively reduced to a secondary alcohol using metal hydride reagents. chemistnotes.com
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that readily reduces aldehydes and ketones. masterorganicchemistry.comrsc.org It is chemoselective and will not reduce the carboxylic acid, ester, or amide functionalities under standard conditions. masterorganicchemistry.comcdnsciencepub.com The reaction of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield 5-hydroxy-5-(2,4-dimethylphenyl)pentanoic acid. rsc.org
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. libretexts.orgmasterorganicchemistry.com It will reduce not only the ketone but also the carboxylic acid. byjus.comyoutube.com Treatment with LiAlH₄ followed by an aqueous workup would result in the formation of 5-(2,4-dimethylphenyl)pentane-1,5-diol. masterorganicchemistry.combyjus.com
| Reducing Agent | Reactivity with Ketone | Reactivity with Carboxylic Acid | Final Product |
| Sodium Borohydride (NaBH₄) | Yes | No | 5-hydroxy-5-(2,4-dimethylphenyl)pentanoic acid |
| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | 5-(2,4-dimethylphenyl)pentane-1,5-diol |
The reduction of prochiral ketones can be achieved with high enantioselectivity using chiral reducing agents or catalysts. wikipedia.org
Ketones are generally resistant to oxidation without cleaving carbon-carbon bonds. libretexts.org However, specific reagents can induce oxidative transformations.
Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgchemistrysteps.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon. pw.live The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. chemistrysteps.compw.live In the case of this compound, the 2,4-dimethylphenyl group has a higher migratory aptitude than the alkyl chain. Therefore, the Baeyer-Villiger oxidation would yield an ester, which upon hydrolysis would give 2,4-dimethylphenol (B51704) and glutaric acid.
Oxidative Cleavage: Strong oxidizing agents, such as potassium permanganate (B83412) under harsh conditions, can cleave the ketone, breaking C-C bonds and resulting in the formation of two carboxylic acids. libretexts.org This is a destructive process and is rarely used for synthetic purposes. libretexts.org Oxidative deamination is a related process that generates α-keto acids. wikipedia.org Photochemical reactions can also lead to oxidative decarboxylation and fragmentation of keto-acids. le.ac.uknih.gov
Mechanistic Investigations of Key Transformations
Electrophilic Aromatic Substitution: The mechanism involves a two-step process. msu.edulibretexts.org First, the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comstudymind.co.uk In the second step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. libretexts.orgstudymind.co.uk
Reduction by Metal Hydrides: The reduction of a ketone by NaBH₄ or LiAlH₄ proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. dalalinstitute.comucalgary.calibretexts.org This forms a tetrahedral alkoxide intermediate. uop.edu.pk In a subsequent step, the alkoxide is protonated by the solvent or during an acidic workup to yield the alcohol. ucalgary.calibretexts.org
Directed Ortho-Metalation: The mechanism begins with the coordination of the organolithium reagent to the heteroatom of the directing metalation group. wikipedia.org This coordination positions the base in proximity to the ortho-protons and increases their kinetic acidity, facilitating deprotonation to form an aryllithium intermediate while maintaining the coordination. wikipedia.orgcore.ac.uk
Baeyer-Villiger Oxidation: The reaction is initiated by the protonation of the ketone's carbonyl oxygen, which activates it towards nucleophilic attack by the peroxyacid. pw.live This forms a tetrahedral intermediate, often called the Criegee intermediate. acs.org This is followed by a concerted migration of one of the groups from the carbonyl carbon to the adjacent oxygen atom, with the simultaneous cleavage of the O-O bond and departure of a carboxylate anion. pw.live
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, ¹H and ¹³C NMR are fundamental for confirming its carbon-hydrogen framework.
Predicted ¹H NMR spectroscopy for this compound offers insights into the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ), expressed in parts per million (ppm), are influenced by the electron density around the proton. Electron-withdrawing groups, such as the carbonyl and carboxylic acid moieties, tend to shift proton signals to a higher frequency (downfield), while electron-donating groups have the opposite effect.
The predicted ¹H NMR spectrum of this compound would likely exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, the methyl group protons, and the acidic proton of the carboxylic acid. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the number of adjacent protons.
Predicted ¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | N/A |
| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet | ~7-8 |
| Methylene (B1212753) (-CH₂-C=O) | ~ 3.0 | Triplet | ~ 7 |
| Methylene (-CH₂-COOH) | ~ 2.5 | Triplet | ~ 7 |
| Methylene (-CH₂-CH₂-CH₂-) | ~ 2.0 | Quintet | ~ 7 |
| Aromatic Methyl (Ar-CH₃) | 2.3 - 2.5 | Singlet | N/A |
Note: These are predicted values and may vary from experimental results.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The carbonyl carbons of the ketone and carboxylic acid functional groups are expected to appear significantly downfield (at higher ppm values) due to the strong deshielding effect of the oxygen atoms. The aromatic carbons will resonate in the typical aromatic region, and the aliphatic carbons of the pentanoic acid chain will appear at higher field (lower ppm values).
Predicted ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 195 - 205 |
| Carboxylic Acid Carbonyl (-COOH) | 175 - 185 |
| Aromatic Carbons (Ar-C) | 125 - 145 |
| Methylene (-CH₂-C=O) | 35 - 45 |
| Methylene (-CH₂-COOH) | 30 - 40 |
| Methylene (-CH₂-CH₂-CH₂-) | 20 - 30 |
| Aromatic Methyl (Ar-CH₃) | 15 - 25 |
Note: These are predicted values and may vary from experimental results.
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques would be employed to unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the aliphatic chain protons and to assign adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for connecting the aliphatic chain to the aromatic ring via the ketone carbonyl group and for confirming the positions of the methyl groups on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern of the aromatic ring by observing through-space interactions between the aromatic protons and the methyl protons.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The predicted IR spectrum of this compound would show characteristic absorption bands for its key functional groups.
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often broadened by hydrogen bonding. Two distinct carbonyl stretching bands would be anticipated: one for the ketone (around 1680-1700 cm⁻¹) and another for the carboxylic acid (around 1700-1725 cm⁻¹). The aromatic ring would exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Predicted IR Data Table for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad, Medium |
Note: These are predicted values and may vary from experimental results.
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.
In the predicted Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric ring breathing mode, would be expected to produce a strong signal. The C=O stretching vibrations of the ketone and carboxylic acid would also be Raman active, although their intensities might differ from those in the IR spectrum. The aliphatic C-H stretching and bending vibrations would also be observable. The symmetric nature of the dimethylphenyl moiety could lead to particularly enhanced Raman signals for the aromatic ring modes.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a chemical formula of C13H16O3, the theoretical exact mass can be calculated. This high degree of accuracy allows for the confident identification of the compound and differentiation from other molecules with the same nominal mass.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C13H16O3 |
| Theoretical Exact Mass | 220.1099 |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct Ion | [M+H]+ |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion and analyze the resulting product ions. This technique provides valuable insights into the compound's structure. The fragmentation of the protonated molecule of this compound ([M+H]+) would likely proceed through characteristic pathways, aiding in its structural confirmation. The study of these fragmentation pathways is crucial for the unequivocal identification of the molecule, especially in complex matrices. nih.gov
A plausible fragmentation pathway for this compound would involve the initial loss of water from the carboxylic acid group, followed by cleavage at the keto-group, leading to the formation of a stable acylium ion containing the dimethylphenyl group.
Table 2: Plausible MS/MS Fragmentation Data for this compound ([M+H]+ at m/z 221.1172)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 221.1172 | 203.1067 | H2O |
| 221.1172 | 133.0648 | C5H8O2 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation of this compound from impurities and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be suitable, where the compound is separated on a non-polar stationary phase with a polar mobile phase. Method development would involve optimizing the column, mobile phase composition, and detector wavelength to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. science.gov
Table 3: Representative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Due to the low volatility of the carboxylic acid group in this compound, derivatization is necessary to convert it into a more volatile ester, such as a methyl or silyl (B83357) ester. This allows for its separation and analysis by GC, which can be useful for detecting certain types of impurities that are more amenable to this technique.
Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantitative analysis of this compound, particularly in complex biological matrices. bjmu.edu.cnnih.gov This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry. bjmu.edu.cn By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions can be monitored, offering excellent specificity and low limits of detection. bjmu.edu.cn
Table 4: Illustrative LC-MS/MS Parameters for Quantitative Analysis of this compound
| Parameter | Value |
|---|---|
| LC System | UHPLC |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transition | 221.1 -> 133.1 |
| Collision Energy | Optimized for the specific transition |
This robust analytical approach allows for the accurate and precise quantification of this compound in various samples.
Table 5: List of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the unambiguous determination of the molecular structure of this compound, offering insights into its conformation, packing in the solid state, and the nature of intermolecular interactions that govern its crystal lattice.
The initial and often most challenging step in an X-ray crystallographic analysis is the cultivation of a high-quality single crystal suitable for diffraction. The ideal crystal should be of an appropriate size (typically 0.1–0.5 mm in each dimension), possess well-defined faces, and be free from significant internal defects. For an organic molecule like this compound, several common crystallization techniques could be employed:
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals. The choice of solvent is critical and is often determined empirically.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel that contains a solvent in which the compound is less soluble (the precipitant). Over time, the vapor of the precipitant diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface between the two solvents as they slowly mix.
Optimization of crystal growth involves systematically varying parameters such as the solvent system, temperature, concentration, and the rate of crystallization. The goal is to control the nucleation and growth processes to favor the formation of a single, well-ordered crystal.
Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data allows for the determination of the precise coordinates of each atom in the asymmetric unit of the crystal lattice. This information provides a detailed picture of the molecule's conformation. For this compound, key conformational features to be analyzed would include:
The torsion angles along the pentanoic acid chain, which would reveal whether the chain adopts a linear, extended conformation or a more folded arrangement.
The dihedral angle between the plane of the 2,4-dimethylphenyl ring and the plane of the adjacent carbonyl group, which would describe the orientation of the aromatic ring relative to the rest of the molecule.
The analysis of the crystal structure also reveals how the individual molecules pack together to form the three-dimensional lattice. This crystal packing is governed by the energetic favorability of various intermolecular interactions. Understanding the packing arrangement is crucial as it influences physical properties of the solid, such as melting point and solubility.
A detailed examination of the crystal structure would elucidate the network of intermolecular interactions that stabilize the crystal lattice. For this compound, the following interactions would be of particular interest:
Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen and the hydroxyl oxygen). It is highly probable that the molecules would form hydrogen-bonded dimers, with two molecules linked by a pair of O—H···O hydrogen bonds between their carboxylic acid groups. This is a very common and stable motif for carboxylic acids in the solid state.
π-Stacking: The presence of the 2,4-dimethylphenyl ring introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. The geometry of such interactions (e.g., face-to-face or offset) would be determined from the crystal structure.
The geometric parameters of these interactions, such as bond lengths and angles, would be precisely measured from the crystallographic data, providing quantitative insight into their strength and significance in the crystal structure.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. durham.ac.uk This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. durham.ac.uk For 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, DFT calculations would be instrumental in determining key properties.
Potential Research Findings from DFT:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.
Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity could be derived to predict how the molecule interacts with other chemical species. researchgate.net
Reaction Mechanisms: DFT can be used to model reaction pathways, such as those involving the carboxylic acid or ketone groups, and to analyze the energetics of these transformations. rsc.org
A hypothetical data table summarizing results from a DFT study on this compound might look like this:
| Parameter | Calculated Value (Hypothetical) | Description |
| Total Energy | -X Hartrees | The total electronic energy of the molecule in its ground state. |
| HOMO Energy | -Y eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | +Z eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | (Y+Z) eV | An indicator of the molecule's chemical stability and reactivity. |
| Dipole Moment | D Debyes | A measure of the overall polarity of the molecule. |
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more advanced calculations. While DFT methods often provide better accuracy for many applications due to their inclusion of electron correlation, HF is crucial for geometrical optimization and serves as a baseline for comparison. acs.orgnih.gov HF calculations are often less computationally demanding than more complex correlated methods. durham.ac.uk
Potential Research Findings from HF:
Initial Geometry: Providing a reliable initial structure for more computationally intensive optimization methods.
Wavefunction Analysis: Direct calculation of the molecular orbitals and their energies.
Basis Set Dependence: Studies could analyze how the choice of basis set (e.g., 6-31G*, cc-pVDZ) affects the calculated geometry and energy. acs.org
Beyond DFT and HF, a range of other methods could be applied:
Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (e.g., MP2), build upon the Hartree-Fock result to include electron correlation effects more explicitly. nih.gov They generally offer higher accuracy but at a significantly greater computational cost.
Semi-Empirical Methods: Methods like AM1 or PM6 use parameters derived from experimental data to simplify calculations. chemintech.ru While less accurate than ab initio or DFT methods, they are much faster and can be used for very large systems or for preliminary screening of molecular properties. scispace.com
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum mechanics is excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govbiointerfaceresearch.com An MD simulation would treat the atoms of this compound as classical particles interacting through a "force field," which defines the potential energy of the system based on atomic positions. mdpi.com
Potential Research Findings from MD:
Conformational Flexibility: Identifying the different shapes (conformers) the molecule can adopt due to the rotation around its single bonds.
Solvent Effects: Simulating the molecule in a solvent (like water) to understand how its structure and dynamics are influenced by the surrounding environment. mdpi.com
Interaction with Other Molecules: Modeling how the compound might bind to a biological target, such as a protein active site, providing insights into potential biochemical functions. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the structure of a synthesized compound.
Potential Research Findings:
NMR Spectroscopy: Calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) using methods like GIAO (Gauge-Including Atomic Orbital). researchgate.net
IR Spectroscopy: Prediction of the vibrational frequencies corresponding to infrared (IR) absorption bands. This would help in identifying characteristic functional groups, such as the C=O stretch of the ketone and carboxylic acid.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions that give rise to UV-Vis absorption spectra.
A hypothetical comparison of calculated versus experimental spectroscopic data could be presented as follows:
| Spectroscopic Data | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |
| ¹H NMR (ppm, -COOH) | 12.1 | 12.0 |
| ¹³C NMR (ppm, C=O ketone) | 205.4 | 204.8 |
| IR (cm⁻¹, C=O acid) | 1715 | 1710 |
| IR (cm⁻¹, C=O ketone) | 1688 | 1685 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for studying the step-by-step process of chemical reactions. By mapping the potential energy surface, researchers can identify the transition states—the highest energy points along a reaction pathway. chemrxiv.org
For this compound, this could involve:
Keto-Enol Tautomerism: Investigating the equilibrium and energy barrier between the keto and enol forms of the molecule. nih.gov
Reaction with Nucleophiles: Modeling the addition of a nucleophile to the carbonyl carbon of the ketone.
Decarboxylation Pathways: Studying the mechanism and energetics of losing the carboxylic acid group under certain conditions.
Calculations would focus on locating the geometry of the transition state and calculating its energy, which determines the activation energy and, consequently, the rate of the reaction. chemintech.ru
Stereochemistry and Asymmetric Synthesis Research
Asymmetric Transformation of the Ketone Carbonyl
The ketone carbonyl group in 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid is a prochiral center, making its asymmetric transformation a critical step in accessing enantiomerically enriched derivatives, particularly the corresponding 5-hydroxy acid. The primary method for this transformation is asymmetric reduction, for which several effective strategies have been developed for analogous aryl ketones.
One of the most successful approaches involves the use of chiral boron-based reducing agents. For instance, the stereoselective reduction of similar keto acids has been achieved with high enantioselectivity using (-)-B-chlorodiisopinocampheylborane (DIP-Chloride™). A study on the synthesis of a structurally related compound, 5-(4-fluorophenyl)-5-hydroxypentanoic acid, demonstrated the efficacy of this reagent. The reduction of the corresponding keto-oxazolidinone derivative yielded the (S)-hydroxy compound with an impressive enantiomeric purity of 98.36% google.com. This method's success suggests its direct applicability to the asymmetric reduction of this compound.
Table 1: Asymmetric Reduction of an Analogous Aryl Oxopentanoic Acid Derivative
| Substrate | Chiral Reducing Agent | Product Configuration | Enantiomeric Purity (%) |
|---|
Organocatalysis presents another promising avenue for the enantioselective reduction of the ketone. Chiral imidazolidinones, for example, have been successfully employed as catalysts for the hydride reduction of α,β-unsaturated aldehydes, generating β-stereogenic aldehydes with high enantioselectivity nih.gov. While this applies to a different class of carbonyl compounds, the underlying principles of iminium ion activation could potentially be adapted for the reduction of the ketone in this compound, likely through the use of a suitable chiral amine catalyst and a hydride source like a Hantzsch ester.
Enantioselective Synthesis of Chiral Derivatives of the Compound
Beyond the reduction of the ketone, the pentanoic acid backbone offers opportunities for the enantioselective synthesis of various chiral derivatives. The synthesis of chiral γ- and δ-lactones, for example, can be envisioned starting from the chiral 5-hydroxy acid obtained through asymmetric reduction.
A well-established method for introducing chirality is through the use of chiral auxiliaries. The Evans asymmetric aldol (B89426) reaction, for instance, allows for the diastereoselective construction of β-hydroxy carbonyl compounds. A practical preparation of (3S)-hydroxy-5-phenylpentanoic acid utilized this methodology, where the aldol addition of an (R)-acetyloxazolidinone with 3-phenylpropanal, followed by chromatographic separation of the diastereomers and removal of the auxiliary, afforded the desired (S)-acid with an enantiomeric excess of 98.5% nih.gov. This strategy could be adapted to synthesize chiral derivatives of this compound by modifying the starting materials.
Furthermore, enzymatic kinetic resolution has proven effective for the synthesis of chiral Morita-Baylis-Hillman derivatives, which are structurally distinct but demonstrate the utility of lipases in resolving aromatic compounds nih.govresearchgate.net. Lipases such as those from Pseudomonas fluorescens and Candida antarctica have shown excellent selectivity in the hydrolysis of acetate and butyrate esters of these derivatives, achieving high enantiomeric ratios (E > 3000 in some cases) nih.govresearchgate.net. This suggests that enzymatic methods could be highly effective for the enantioselective synthesis of chiral esters or the resolution of racemic alcohols derived from this compound.
Diastereoselective Reactions Involving the Pentanoic Acid Backbone
The pentanoic acid backbone of this compound provides a scaffold for various diastereoselective reactions to introduce additional stereocenters. The generation of new stereocenters relative to the existing chiral center (the hydroxyl group after reduction) is a key consideration.
For instance, diastereoselective synthesis of substituted pyrans and chromenes has been achieved through multi-component reactions involving aryl aldehydes, demonstrating the potential for complex heterocyclic synthesis starting from similar backbones nih.gov. A five-component reaction of diketene, aryl amines, cyclic 1,3-diketones, primary amines, and aryl aldehydes was shown to produce 3,4-dihydropyran-3-carboxamide derivatives with high diastereoselectivity, generating three new stereogenic centers nih.gov. The principles of this reaction could be adapted to derivatives of 5-(2,4-Dimethylphenyl)-5-hydroxypentanoic acid, where the existing stereocenter could influence the stereochemical outcome of the cyclization.
Moreover, the development of diastereoselective oxidative dimerization reactions to form benzoxanthenones from alkenyl phenol monomers showcases how complex diastereomers can be selectively synthesized nih.gov. This type of transformation, while not directly applicable, highlights the potential for developing novel diastereoselective cyclization strategies for derivatives of the target compound.
Chiral Resolution Techniques for Racemic Mixtures (e.g., Crystallization, Enzymatic Resolution)
In cases where asymmetric synthesis is not employed, the resolution of racemic this compound or its derivatives is necessary to obtain enantiomerically pure compounds.
Crystallization of Diastereomeric Salts: A classical and widely used method for resolving carboxylic acids is the formation of diastereomeric salts with a chiral amine. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Common resolving agents for acidic compounds include chiral amines like brucine, strychnine, and ephedrine. The separated diastereomeric salts can then be treated with a strong acid to regenerate the enantiomerically pure carboxylic acid. This technique has been successfully applied to a wide range of chiral acids and remains a viable option for the resolution of racemic this compound. The process often involves screening various chiral amines and solvent systems to find the optimal conditions for separation.
Enzymatic Resolution: Enzymatic kinetic resolution is a powerful tool for separating enantiomers under mild conditions. Lipases are particularly versatile for this purpose. For the resolution of the corresponding racemic 5-hydroxy acid, a lipase-catalyzed transesterification or hydrolysis could be employed. In a typical kinetic resolution, one enantiomer reacts faster with the enzyme, leading to the separation of the unreacted enantiomer and the product of the faster-reacting enantiomer.
For example, the enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman acetates and butyrates using various lipases has been extensively studied, with excellent enantioselectivities observed nih.govresearchgate.net. Similarly, lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols has been achieved with high conversions and enantiomeric excesses for both the remaining alcohol and the acetylated product nih.gov. These examples strongly suggest that a similar enzymatic approach would be effective for resolving racemic 5-(2,4-Dimethylphenyl)-5-hydroxypentanoic acid or its esters.
Table 2: Examples of Lipases Used in the Kinetic Resolution of Aromatic Alcohols and Their Esters
| Enzyme Source | Substrate Type | Resolution Method | Reference |
|---|---|---|---|
| Pseudomonas fluorescens lipase (B570770) | Aromatic MBH acetates | Hydrolysis | nih.gov |
| Candida antarctica lipase B (Novozyme 435) | Aromatic MBH butyrates | Hydrolysis | nih.gov |
The choice of enzyme, acyl donor (for transesterification), and solvent are critical parameters that would need to be optimized for the specific substrate.
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization for Enhanced Spectroscopic and Chromatographic Detection
Chemical derivatization is a powerful technique to improve the analytical characteristics of molecules. greyhoundchrom.com For 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid, this involves targeting its carbonyl and carboxylic acid groups to introduce moieties that enhance its response to various detection methods.
The ketone carbonyl group in this compound can be targeted by a variety of reagents to facilitate its detection. These reagents typically react with the carbonyl moiety to form a more easily detectable derivative.
One of the most widely used reagents for this purpose is 2,4-dinitrophenylhydrazine (DNPH) . nih.gov DNPH reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone derivatives, which can be readily analyzed by high-performance liquid chromatography (HPLC) with UV-Vis detection. nih.govepa.gov Other hydrazine-based reagents, such as dansyl hydrazine (B178648) , can be employed to introduce a fluorescent tag, significantly enhancing detection sensitivity in fluorescence-based analytical techniques. nih.gov
Hydroxylamine (B1172632) and its derivatives can also be used for the derivatization of the keto group. ddtjournal.com The reaction forms an oxime, and the choice of the hydroxylamine reagent can introduce a specific tag for detection. For instance, p-nitrobenzylhydroxylamine introduces a chromophore suitable for UV detection. greyhoundchrom.com
A summary of common derivatizing agents for the carbonyl group is presented below:
| Reagent | Functional Group Targeted | Resulting Derivative | Primary Application |
| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | 2,4-Dinitrophenylhydrazone | HPLC-UV/Vis |
| Dansyl hydrazine | Ketone | Dansylhydrazone | Fluorescence Detection |
| Hydroxylamine | Ketone | Oxime | General Derivatization |
| p-Nitrobenzylhydroxylamine | Ketone | p-Nitrobenzyloxime | HPLC-UV/Vis |
The carboxylic acid group of this compound is a prime target for derivatization to improve its chromatographic behavior and detection. Esterification is a common strategy to convert the polar carboxylic acid into a less polar, more volatile ester, which is advantageous for gas chromatography (GC) and can also improve retention in reversed-phase HPLC. obrnutafaza.hr
Fluorescent labeling agents are particularly useful for enhancing detection in HPLC. Reagents such as 9-anthryldiazomethane (ADAM) react with carboxylic acids to form fluorescent esters. thermofisher.com Similarly, substituted benzooxadiazoles, like 4-nitro-7-piperazine-2,1,3-benzoxadiazole (NBDPZ) , are effective for derivatizing carboxylic acids to yield highly fluorescent products. semanticscholar.org
For mass spectrometry (MS) based detection, derivatization can introduce a readily ionizable group. The use of 4-bromo-N-methylbenzylamine (4-BNMA) as a derivatizing reagent for carboxylic acids facilitates positive electrospray ionization (ESI) and provides a characteristic isotopic pattern due to the bromine atom, aiding in identification. nih.gov Another reagent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) , can also be used for the selective derivatization of carboxylic acids, introducing an isotopic signature and enhancing fragmentation for MS/MS analysis. nih.gov
A selection of derivatizing agents for the carboxylic acid group is detailed in the table below:
| Reagent | Functional Group Targeted | Resulting Derivative | Primary Application |
| 9-Anthryldiazomethane (ADAM) | Carboxylic Acid | Fluorescent Ester | HPLC-Fluorescence |
| 4-Nitro-7-piperazine-2,1,3-benzoxadiazole (NBDPZ) | Carboxylic Acid | Fluorescent Derivative | Fluorescence Detection |
| 4-Bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acid | Amide | LC-MS/MS |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Carboxylic Acid | Amide | LC-MS/MS |
Functionalization for Subsequent Advanced Synthetic Manipulations
Beyond analytical purposes, the functional groups of this compound can be modified to serve as handles for further synthetic transformations. The carboxylic acid can be converted into an aliphatic amine through a process involving coupling with a half-protected aliphatic diamine, followed by deprotection. thermofisher.com This introduces a nucleophilic amine group that can be further modified with a wide range of amine-reactive reagents. thermofisher.com
The carboxylic acid can also be activated to form an ester, which can then participate in various coupling reactions. The use of water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can facilitate the coupling of the carboxylic acid with amines or hydrazines in aqueous solutions. thermofisher.com
The ketone group can be a site for introducing new stereocenters or for carbon-carbon bond formation through reactions such as the Wittig reaction or aldol (B89426) condensations, expanding the structural diversity of the resulting molecules.
Chemical Modifications for Research Tool Development
The strategic modification of this compound can lead to the development of valuable research tools. By incorporating reporter groups such as fluorophores or biotin, the molecule can be transformed into a probe for biological studies. For example, coupling a fluorescent dye to the carboxylic acid moiety would allow for the visualization of the molecule's localization in biological systems.
Furthermore, the synthesis of derivatives with altered pharmacological properties can aid in structure-activity relationship (SAR) studies. By systematically modifying the aryl group or the length of the pentanoic acid chain, researchers can explore how these changes affect the molecule's interaction with biological targets. The development of a series of analogs with varied substituents can provide insights into the pharmacophore of a potential drug candidate. researchgate.net The synthesis of hybrid molecules incorporating moieties like dimethylphosphinoyl groups could also be explored to create novel compounds with potentially interesting physicochemical and ADME properties. nuph.edu.ua
Enzymatic Transformations and Biocatalysis
Biocatalytic Reduction of the Keto Moiety to Hydroxyl
The asymmetric reduction of the prochiral ketone in 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid to the corresponding chiral alcohol, 5-(2,4-dimethylphenyl)-5-hydroxypentanoic acid, is a key transformation for producing enantiomerically pure compounds. nih.govrsc.org This is often accomplished using ketoreductases (KREDs), which are NAD(P)H-dependent oxidoreductases. researchgate.netnih.gov
The initial step in developing a biocatalytic reduction process is the screening of a diverse library of ketoreductases to identify enzymes with high activity and stereoselectivity for the target substrate. researchgate.net Both wild-type and engineered KREDs are commonly evaluated to find a suitable biocatalyst. The screening would typically involve whole-cell biocatalysts or purified enzymes.
A hypothetical screening of various ketoreductases for the reduction of this compound could yield results similar to those presented in Table 1. The conversion and enantiomeric excess (e.e.) of the resulting (R)- or (S)-5-(2,4-dimethylphenyl)-5-hydroxypentanoic acid would be the primary metrics for selection.
Table 1: Hypothetical Screening of Ketoreductases for the Asymmetric Reduction of this compound
| Enzyme ID | Source Organism | Conversion (%) | Enantiomeric Excess (e.e. %) | Configuration |
|---|---|---|---|---|
| KRED-01 | Saccharomyces cerevisiae | 75 | 92 | (S) |
| KRED-02 | Lactobacillus brevis | 88 | >99 | (R) |
| KRED-03 | Candida glabrata | 95 | 98 | (S) |
| KRED-04 | Engineered Variant | >99 | >99 | (S) |
| KRED-05 | Sporobolomyces salmonicolor | 62 | 85 | (R) |
From such a screening, KRED-02 and KRED-04 would be identified as promising candidates for the synthesis of the (R)- and (S)-enantiomers, respectively, due to their high conversion rates and excellent enantioselectivity.
A significant challenge in the industrial application of KREDs is the high cost of the nicotinamide (B372718) cofactor NAD(P)H, which is consumed in stoichiometric amounts. hw.ac.uk To make the process economically viable, in situ regeneration of the cofactor is essential. researchgate.net This can be achieved through two primary methods:
Substrate-coupled regeneration: This approach uses a second substrate for the same enzyme, which is oxidized to regenerate the NAD(P)H. A common example is the use of isopropanol, which is oxidized to acetone. researchgate.net
Enzyme-coupled regeneration: This involves a second enzyme and a sacrificial substrate. Glucose dehydrogenase (GDH) and glucose, or formate (B1220265) dehydrogenase (FDH) and formate, are frequently used systems for this purpose. semanticscholar.org
Table 2: Comparison of Cofactor Regeneration Systems for the Reduction of this compound
| Regeneration System | Sacrificial Substrate | Relative Reaction Rate (%) | Total Turnover Number (TTN) of Cofactor |
|---|---|---|---|
| Substrate-coupled (KRED) | Isopropanol | 70 | 500 |
| Enzyme-coupled (GDH) | Glucose | 100 | >1000 |
| Enzyme-coupled (FDH) | Formate | 90 | >1000 |
| Whole-cell (citrate-dependent) | Citrate | 85 | N/A |
Enzyme-coupled systems with GDH or FDH often provide higher reaction rates and cofactor turnover numbers, making them highly efficient for large-scale synthesis. hw.ac.uksemanticscholar.org
Chemoenzymatic Routes for Selective Transformations
Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of chemical reactions to create efficient synthetic routes. nih.govrsc.orgnih.gov For this compound, a chemoenzymatic approach could involve the enzymatic resolution of a racemic intermediate followed by chemical modification.
For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic ester derivative of 5-(2,4-dimethylphenyl)-5-hydroxypentanoic acid. researchgate.net The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, both in high enantiomeric purity. This approach is exemplified by the synthesis of various chiral building blocks in the pharmaceutical industry. nih.gov
Biocatalytic Modifications of the Carboxylic Acid Group
The carboxylic acid group of this compound can also be a target for enzymatic modification, such as esterification or amidation.
Lipases are commonly employed for esterification reactions under mild conditions. nih.govresearchgate.net The esterification of the carboxylic acid with various alcohols can be performed in non-aqueous media to shift the equilibrium towards product formation. rsc.org For example, immobilized Candida antarctica lipase B (Novozym 435) is a robust and widely used biocatalyst for such transformations. nih.gov A hypothetical study on the lipase-catalyzed esterification of this compound with different alcohols is summarized in Table 3.
Table 3: Hypothetical Lipase-Catalyzed Esterification of this compound
| Alcohol | Solvent | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| Methanol (B129727) | Toluene | 48 | 85 |
| Ethanol (B145695) | Hexane | 48 | 92 |
| Butanol | Solvent-free | 72 | 95 |
| Benzyl alcohol | Toluene | 72 | 78 |
Biocatalytic amidation, while less common than esterification, can be achieved using certain hydrolases or specialized amide synthetases. researchgate.net This would allow for the synthesis of various amides of this compound under mild, aqueous conditions, avoiding the need for harsh coupling reagents often used in chemical synthesis. researchgate.net
Oxidative Enzymatic Pathways and Potential Degradation Studies
Oxidative enzymes, particularly cytochrome P450 monooxygenases (CYPs), play a crucial role in the metabolism and degradation of xenobiotic compounds. nih.govmdpi.com These enzymes can catalyze a variety of oxidative reactions, including hydroxylation, epoxidation, and dealkylation. nih.gov
In the context of this compound, CYP enzymes could potentially hydroxylate the aromatic ring or the aliphatic chain. The regioselectivity of such a reaction would be highly dependent on the specific CYP isoform used. nih.gov For instance, some CYPs might favor oxidation of the methyl groups on the phenyl ring, while others could hydroxylate the pentanoic acid chain.
Under anaerobic or low-oxygen conditions, some P450 enzymes can also catalyze reductive reactions, such as dehalogenation. frontiersin.orgfrontiersin.org While not directly applicable to the parent compound, this highlights the diverse reactivity of these enzymes.
Potential oxidative degradation studies would involve incubating this compound with liver microsomes (a source of various CYP enzymes) or with specific recombinant CYP isoforms to identify the resulting metabolites. This information is valuable for understanding the potential metabolic fate of the compound.
Applications in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate in Multi-Step Preparations
5-(2,4-Dimethylphenyl)-5-oxopentanoic acid serves as a crucial intermediate in various multi-step synthetic sequences. Its synthesis is typically achieved through a Friedel-Crafts acylation reaction between 1,3-dimethylbenzene (m-xylene) and glutaric anhydride (B1165640), often in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgscience-revision.co.ukresearchgate.netnih.govbeyondbenign.org This reaction attaches the glutaric acid moiety to the aromatic ring, creating the characteristic γ-keto acid structure.
Once synthesized, this compound can undergo a variety of transformations. The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the ketone functionality can participate in reactions such as reductions, reductive aminations, and additions of organometallic reagents. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, making it a key component in the synthesis of more complex target structures. The general utility of γ-keto acids as intermediates is well-established in organic synthesis, enabling the preparation of a wide array of molecular frameworks. google.comresearchgate.net
Table 1: Synthesis of this compound
| Reactants | Catalyst | Reaction Type | Product |
| 1,3-Dimethylbenzene (m-xylene), Glutaric anhydride | Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation | This compound |
Building Block for the Construction of Complex Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. nih.govsci-hub.seorganic-chemistry.orgrsc.org The presence of a ketone at the 5-position and a carboxylic acid at the 1-position allows for cyclization reactions with dinucleophilic reagents to form five- and six-membered rings.
A prominent example is the synthesis of pyridazine (B1198779) derivatives. organic-chemistry.orgnih.govrsc.orggoogle.com Reaction of this compound with hydrazine (B178648) or its derivatives can lead to the formation of 4,5-dihydro-3(2H)-pyridazinones. nih.gov This transformation typically proceeds through the initial formation of a hydrazone with the ketone, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid (or its activated form). Such pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of various heterocyclic compounds from keto acids is a well-established strategy in organic chemistry. acs.org
Table 2: Examples of Heterocyclic Systems Derived from γ-Keto Acids
| γ-Keto Acid Derivative | Reagent | Resulting Heterocycle |
| 5-(Aryl)-5-oxopentanoic acid | Hydrazine (H₂NNH₂) | 6-(Aryl)-4,5-dihydro-3(2H)-pyridazinone |
| 5-(Aryl)-5-oxopentanoic acid | Substituted Hydrazines | Substituted Pyridazinones |
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
The structural motif of an aromatic ring linked to a keto-acid chain is found in various biologically active molecules. Consequently, this compound represents a potential precursor for the synthesis of advanced pharmaceutical and agrochemical intermediates. While specific drugs or pesticides directly derived from this exact compound are not extensively documented in publicly available literature, the utility of similar γ-keto acids is known. For instance, γ-keto sulfones, which can be synthesized from related precursors, are recognized as valuable intermediates in pharmaceutical chemistry. researchgate.netresearchgate.netnih.govnih.gov
The synthesis of complex pharmaceutical ingredients often involves multi-step sequences where intermediates like this compound can be elaborated to introduce additional functional groups and stereocenters. google.comnih.govnih.govmdpi.com The development of novel agrochemicals also relies on the availability of versatile building blocks to create new active compounds. mdpi.com The functional group tolerance and reactivity of this keto acid make it a candidate for such developmental pipelines.
Scaffold for Combinatorial Chemistry Library Design and Synthesis
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds. nih.gov The design of these libraries often revolves around a central scaffold that can be functionalized at multiple points. This compound is an attractive scaffold for combinatorial library design due to its two distinct points of chemical diversity. sci-hub.senih.govmdpi.comnih.govresearchgate.netacs.orgoup.com
The carboxylic acid moiety can be reacted with a diverse set of amines or alcohols to generate a library of amides or esters. Subsequently, the ketone functionality can be subjected to a second set of reactions, for example, with a variety of reducing agents followed by etherification, or with different Grignard reagents to introduce a range of substituents at the 5-position. This two-step diversification strategy allows for the creation of a large and structurally diverse library of compounds from a single, readily accessible scaffold. Such libraries can then be screened for biological activity to identify new lead compounds for drug development.
Table 3: Potential Diversification of this compound Scaffold
| Functional Group | Diversification Reaction | Example Reagents | Resulting Functional Group |
| Carboxylic Acid | Amidation | Primary & Secondary Amines | Amides |
| Carboxylic Acid | Esterification | Alcohols | Esters |
| Ketone | Reductive Amination | Amines, Reducing Agents | Amines |
| Ketone | Grignard Reaction | Organomagnesium Halides | Tertiary Alcohols |
Integration into Bioorthogonal Chemistry Methodologies
Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.govacs.org The ketone functional group is one of the chemical handles used in bioorthogonal labeling. mdpi.comnih.govresearchgate.net While aldehydes and ketones are present intracellularly, they are absent from cell surfaces, making them unique chemical reporters in that environment. nih.gov
This compound, containing a ketone group, has the potential to be integrated into bioorthogonal chemistry methodologies. biosyn.comscispace.comyoutube.com For this purpose, the molecule would first need to be appropriately modified, for instance, by linking it to a molecule that can be metabolically incorporated into a biological system, such as a sugar or an amino acid. Once incorporated, the ketone handle can be selectively targeted with probes containing aminooxy or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively. nih.govacs.org This allows for the specific labeling and visualization of biomolecules in their native environment. Although the reaction kinetics of ketones are slower than those of aldehydes, they are still valuable tools for extracellular labeling. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing 5-(2,4-dimethylphenyl)-5-oxopentanoic acid?
A common method involves Friedel-Crafts acylation using glutaric anhydride and 2,4-dimethylbenzene in the presence of AlCl₃ as a catalyst. The reaction proceeds under anhydrous conditions in dichloromethane (DCM), followed by ice-water quenching and silica gel filtration to remove dicarboxylic acid byproducts . Key parameters include maintaining low temperatures (0–5°C) during anhydride addition and rigorous drying of intermediates.
Q. How is the compound characterized for structural confirmation?
Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For example, the carbonyl stretch of the ketone group (~1700 cm⁻¹) in IR and the deshielded methyl protons (δ ~2.3 ppm in ¹H NMR) confirm the 2,4-dimethylphenyl substitution . High-resolution MS (HRMS) ensures molecular formula accuracy.
Q. What microbial degradation pathways are observed for this compound?
Pseudomonas sp. LD2 metabolizes structurally similar 5-aryl-5-oxopentanoic acids via oxidative cleavage, producing intermediates like 5-(2-aminophenyl)-5-oxopentanoic acid. This pathway involves anthranilic acid and catechol as key intermediates, confirmed by ¹⁴C-labeling and LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize dicarboxylic acid byproducts during synthesis?
By adjusting stoichiometry (limiting glutaric anhydride), using controlled AlCl₃ addition rates, and implementing gradient silica gel chromatography during workup. Evidence shows that incomplete quenching or excess AlCl₃ promotes side reactions, requiring precise temperature control (<5°C) . Post-synthesis HPLC analysis (C18 column, acetonitrile/water gradient) quantifies purity.
Q. What strategies enable derivatization of the compound for targeted drug delivery systems?
The carboxylic acid moiety allows conjugation via NHS ester chemistry (e.g., coupling with EDC·HCl/N-hydroxysuccinimide). For instance, tetrazine-functionalized derivatives (e.g., 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoic acid) enable bioorthogonal "click" reactions for hydrogel-based drug carriers . Reaction progress is monitored by TLC (silica, ethyl acetate/hexane) and confirmed by MS.
Q. How does structural modification impact biological activity in anticancer studies?
Introducing sulfonylthio or aryl substituents alters pharmacokinetics. For example, 3-(2,4-dichlorophenyl)-5-((3-((methylsulfonyl)thio)propyl)amino)-5-oxopentanoic acid exhibits enhanced cellular uptake in PC3-pip cancer models, validated by radiolabeled (¹¹¹In) assays and competitive binding studies . Molecular docking (AutoDock Vina) predicts binding affinities to targets like PSMA (prostate-specific membrane antigen).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
